

Introduction: The Significance of 2-Phenyl-1H-imidazole-4-carbaldehyde in Modern Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Phenyl-1H-imidazole-4-carbaldehyde

Cat. No.: B1587446

[Get Quote](#)

2-Phenyl-1H-imidazole-4-carbaldehyde is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its structural motif is found in numerous pharmaceuticals, agrochemicals, and materials science applications. The inherent reactivity of the aldehyde group, coupled with the stability and coordination properties of the phenyl-imidazole core, makes it a valuable precursor for creating complex molecular architectures. Given its importance, the unambiguous structural characterization of this compound is paramount. This guide provides a comprehensive analysis of the mass spectrometry data for **2-Phenyl-1H-imidazole-4-carbaldehyde**, offering a comparative perspective with other key analytical techniques to ensure robust and reliable characterization.

Mass Spectrometry Analysis: A Detailed Examination

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of organic molecules. For a compound like **2-Phenyl-1H-imidazole-4-carbaldehyde** ($C_{10}H_8N_2O$, Exact Mass: 172.0637 Da), electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of the intact molecule with minimal fragmentation.^{[1][2]}

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation: A dilute solution of **2-Phenyl-1H-imidazole-4-carbaldehyde** is prepared in a suitable solvent system, typically a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.
- Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is used for analysis.
- Ionization: The sample solution is introduced into the ESI source. A high voltage is applied to the capillary, causing the nebulization of the solution into a fine spray of charged droplets.
- Desolvation: The charged droplets are passed through a heated capillary or a region of heated gas to facilitate solvent evaporation, leading to the formation of gas-phase ions.
- Mass Analysis: The generated ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Interpretation of Mass Spectra and Proposed Fragmentation Pathway

In positive ion mode ESI-MS, **2-Phenyl-1H-imidazole-4-carbaldehyde** is expected to be readily protonated, yielding a prominent pseudomolecular ion $[M+H]^+$ at an m/z of approximately 173.0709.^[2] Other adducts, such as the sodium adduct $[M+Na]^+$ at m/z 195.0529, may also be observed.^[2]

To gain deeper structural insights, tandem mass spectrometry (MS/MS) can be performed. In this technique, the $[M+H]^+$ ion is isolated and subjected to collision-induced dissociation (CID), causing it to fragment. The resulting fragment ions provide a fingerprint of the molecule's structure. Based on the known stability of the imidazole ring, fragmentation is anticipated to occur primarily at the phenyl and carbaldehyde substituents.^[3]

A plausible fragmentation pathway for protonated **2-Phenyl-1H-imidazole-4-carbaldehyde** is outlined below:

- Initial Protonation: The molecule accepts a proton, likely on one of the nitrogen atoms of the imidazole ring, to form the $[M+H]^+$ ion (m/z 173.07).
- Loss of Carbon Monoxide (CO): A common fragmentation for aldehydes is the neutral loss of carbon monoxide (28 Da) from the protonated molecular ion, leading to a fragment at m/z 145.07.
- Loss of the Phenyl Group (C_6H_5): Cleavage of the bond between the imidazole ring and the phenyl group could result in the loss of a phenyl radical (77 Da), generating a fragment at m/z 96.04. This corresponds to the protonated 1H-imidazole-4-carbaldehyde.
- Loss of the Aldehyde Group (CHO): The loss of the entire aldehyde group as a radical (29 Da) could produce a fragment ion at m/z 144.07.

Caption: Proposed ESI-MS/MS fragmentation of **2-Phenyl-1H-imidazole-4-carbaldehyde**.

Comparative Analysis with Alternative Techniques

While mass spectrometry provides invaluable information on molecular weight and fragmentation, a comprehensive characterization relies on the integration of data from multiple analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms within a molecule. For **2-Phenyl-1H-imidazole-4-carbaldehyde**, 1H and ^{13}C NMR would provide definitive structural confirmation. Although specific experimental data for this exact compound is not readily available in the provided search results, data for the similar compound 4-(1H-Imidazol-1-yl)benzaldehyde shows characteristic signals for the aldehyde proton (~10.05 ppm), as well as distinct aromatic protons on both the phenyl and imidazole rings.^{[4][5]} A similar pattern would be expected for the target molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier separation technique that is often coupled with mass spectrometry (LC-MS). For the analysis of **2-Phenyl-1H-imidazole-4-carbaldehyde**, a reversed-phase HPLC method would be suitable for assessing purity and quantifying the compound.^{[6][7]} A typical method would involve a C18 column with a mobile phase consisting of a gradient of acetonitrile and water, often with an acid modifier like formic acid to ensure good peak shape and compatibility with MS detection.^[7]

Data Summary: A Multi-faceted Approach to Characterization

Analytical Technique	Information Provided	Expected Results for 2-Phenyl-1H-imidazole-4-carbaldehyde
High-Resolution MS	Molecular Formula and Exact Mass	$C_{10}H_8N_2O$; $m/z [M+H]^+ \approx 173.0709$ ^{[1][2]}
Tandem MS (MS/MS)	Structural Fragmentation Pattern	Key fragments corresponding to losses of CO, C_6H_5 , and CHO.
1H NMR Spectroscopy	Proton Environment and Connectivity	Distinct signals for aldehyde, phenyl, and imidazole protons.
^{13}C NMR Spectroscopy	Carbon Skeleton	Resonances for all 10 carbon atoms, including the carbonyl carbon.
HPLC	Purity and Quantification	A single major peak indicating high purity.

Conclusion

The comprehensive analysis of **2-Phenyl-1H-imidazole-4-carbaldehyde** requires a synergistic approach, leveraging the strengths of multiple analytical techniques. High-resolution mass spectrometry confirms the elemental composition and provides crucial structural information through fragmentation analysis. When combined with the detailed connectivity data from NMR spectroscopy and the purity assessment from HPLC, a complete and unambiguous characterization of this important synthetic building block can be achieved. This multi-technique

workflow is essential for ensuring the quality and reliability of research and development in the fields of medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Phenyl-1H-imidazole-4-carbaldehyde | C10H8N2O | CID 3539090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-phenyl-1h-imidazole-4-carbaldehyde (C10H8N2O) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Imidazole-4-carbaldehyde | SIELC Technologies [sielc.com]
- 7. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [Introduction: The Significance of 2-Phenyl-1H-imidazole-4-carbaldehyde in Modern Research]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587446#mass-spectrometry-data-for-2-phenyl-1h-imidazole-4-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com